N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide
CAS No.:
Cat. No.: VC15716274
Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O2 |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H23ClN2O2/c23-18-13-11-16(12-14-18)15-20(22(27)24-19-9-5-2-6-10-19)25-21(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,27)(H,25,26)/b20-15- |
| Standard InChI Key | VDEGLBPHGBMXDW-HKWRFOASSA-N |
| Isomeric SMILES | C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide has the molecular formula C₂₂H₂₃ClN₂O₂ and a molecular weight of 382.9 g/mol. Its IUPAC name, N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide, reflects the stereochemistry (Z-configuration) and functional group arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₂ |
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide |
| Canonical SMILES | C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Stereochemical and Electronic Features
The compound’s Z-configuration ensures spatial proximity between the 4-chlorophenyl and benzamide groups, potentially influencing intermolecular interactions. The conjugated ethenyl linker facilitates electron delocalization across the aromatic systems, as evidenced by its isomeric SMILES string. Quantum mechanical calculations on similar structures suggest that this conjugation may enhance stability and optical properties, making it suitable for materials science applications.
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
While no explicit synthesis protocols for this compound exist in published literature, its structure suggests feasible routes using established organic reactions:
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Amidation: Coupling a benzoyl chloride derivative with a preformed enamine intermediate.
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Wittig Reaction: Constructing the ethenyl bridge via phosphorus ylide-mediated olefination.
Proposed Stepwise Synthesis
A hypothetical synthesis could proceed as follows:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Cyclohexylamine + Chloroacetyl Chloride | Base (e.g., Et₃N), THF, 0–5°C |
| 2 | Formation of Enamine | 4-Chlorobenzaldehyde, Heat, Toluene |
| 3 | Amidation with Benzoyl Chloride | DCM, Pyridine, Room Temperature |
This route assumes the formation of a stable enamine intermediate, followed by benzamide coupling. The Z-configuration would arise from steric control during the Wittig step.
Challenges and Future Directions
Current limitations include the lack of empirical data on this compound’s synthesis yield, stability, and toxicity. Future research should prioritize:
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Optimized Synthesis: Scaling up production via catalytic asymmetric methods.
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Biological Screening: Testing against cancer cell lines and pathogenic bacteria.
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Photophysical Studies: Measuring fluorescence quantum yield and charge mobility.
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